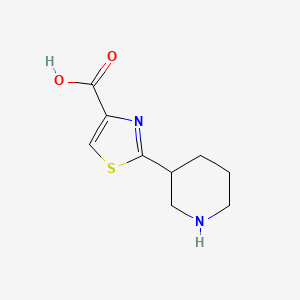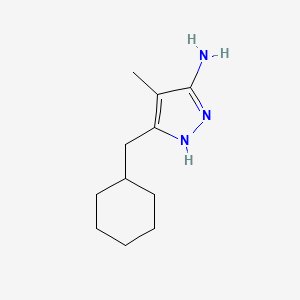![molecular formula C11H15N3S B13304661 1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13304661.png)
1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Methylation: The final step involves the methylation of the nitrogen atom on the pyrazole ring using a methylating agent like methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiophene moiety can enhance the compound’s binding affinity and specificity towards its target.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine
- N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine
Comparison: 1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different heterocyclic cores. The presence of the thiophene moiety also contributes to its unique electronic and steric characteristics, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15N3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-8-4-5-15-11(8)9(2)13-10-6-12-14(3)7-10/h4-7,9,13H,1-3H3 |
InChI-Schlüssel |
CZIIEXHTBQITOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(C)NC2=CN(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


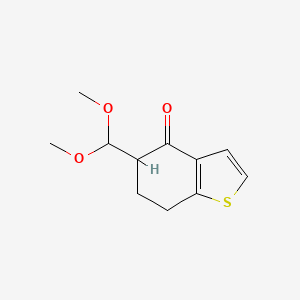
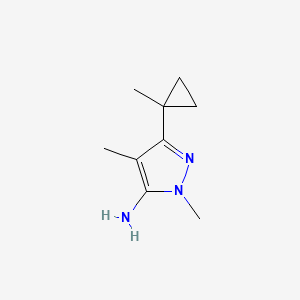

![3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)
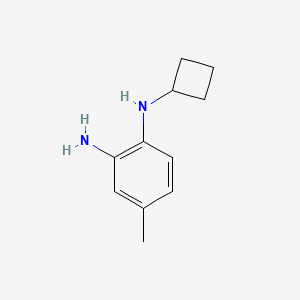
![1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol](/img/structure/B13304607.png)

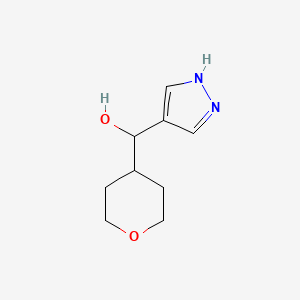
![2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)
